H-Allo-thr(tbu)-OH
CAS No.: 201353-89-1
Cat. No.: VC21537579
Molecular Formula: C8H17NO3
Molecular Weight: 175,23 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 201353-89-1 |
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Molecular Formula | C8H17NO3 |
Molecular Weight | 175,23 g/mole |
IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Standard InChI | InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6-/m0/s1 |
Standard InChI Key | NMJINEMBBQVPGY-WDSKDSINSA-N |
Isomeric SMILES | C[C@@H]([C@@H](C(=O)[O-])[NH3+])OC(C)(C)C |
SMILES | CC(C(C(=O)O)N)OC(C)(C)C |
Canonical SMILES | CC(C(C(=O)[O-])[NH3+])OC(C)(C)C |
Chemical Identity and Basic Properties
H-Allo-thr(tbu)-OH is a derivative of threonine with specific stereochemistry and a tert-butyl protecting group. Its essential properties are summarized in the following table:
Property | Value |
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IUPAC Name | (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
CAS Number | 201353-89-1 |
Molecular Formula | C8H17NO3 |
Molecular Weight | 175.23 g/mol |
Physical Form | Solid |
Color | White to off-white |
Storage Requirements | Dark place, inert atmosphere, 2-8°C |
Predicted pKa | 2.14±0.10 |
Predicted Density | 1.055±0.06 g/cm3 |
The compound is characterized by its "allo" configuration, which refers to a specific stereochemistry that differs from standard L-threonine. In particular, H-Allo-thr(tbu)-OH possesses a (2S,3S) configuration, whereas standard threonine has a (2S,3R) stereochemical arrangement .
Structural Characteristics
The structure of H-Allo-thr(tbu)-OH features several key elements:
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An amino group (-NH2) at the alpha carbon position
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A carboxylic acid group (-COOH)
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A methyl group (-CH3) at the beta carbon
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A tert-butoxy group [-OC(CH3)3] protecting the hydroxyl function
This combination of functional groups and stereochemistry contributes to the compound's unique chemical behavior and applications in peptide chemistry and biological research .
Chemical Reactivity and Properties
H-Allo-thr(tbu)-OH exhibits distinctive chemical behavior characterized by its protected hydroxyl group and exposed amino and carboxylic acid functionalities.
Reactivity Profile
The reactivity of H-Allo-thr(tbu)-OH is largely determined by its functional groups:
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The free amino group can participate in peptide bond formation and other nucleophilic reactions
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The carboxylic acid group enables coupling with other amino acids
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The tert-butyl-protected hydroxyl is relatively inert under most conditions, serving as a protecting group during peptide synthesis
These properties make the compound particularly valuable in sequential chemical reactions where controlled reactivity is essential .
Stability Considerations
H-Allo-thr(tbu)-OH demonstrates notable stability characteristics:
For optimal stability, the compound should be stored in a dark place under inert atmosphere at 2-8°C, which helps prevent degradation through oxidation or hydrolysis .
Applications in Scientific Research
H-Allo-thr(tbu)-OH has gained importance in various scientific fields due to its unique structure and properties.
Peptide Synthesis
As a building block in peptide synthesis, H-Allo-thr(tbu)-OH offers several advantages:
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The protected hydroxyl group prevents unwanted side reactions during peptide assembly
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The "allo" stereochemistry provides distinct structural elements in the resulting peptides
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The compound can be incorporated into solid-phase peptide synthesis protocols
These features make H-Allo-thr(tbu)-OH valuable for researchers developing specialized peptides with defined three-dimensional structures .
Protein Structure and Function Studies
The incorporation of H-Allo-thr(tbu)-OH into peptides allows researchers to:
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Investigate protein folding and stability
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Study the influence of stereochemistry on protein-protein interactions
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Develop peptide-based probes for biochemical research
The unique stereochemistry of this compound can induce distinctive conformational changes in peptides, providing valuable tools for understanding protein structure-function relationships .
Drug Development Applications
In medicinal chemistry and drug development, H-Allo-thr(tbu)-OH has shown potential in several areas:
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As a scaffold in the design of enzyme inhibitors
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In the development of peptidomimetic drugs
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For enhancing the metabolic stability of therapeutic peptides
The tert-butyl group increases the compound's hydrophobicity, which can influence the pharmacokinetic properties of resulting drug candidates .
Comparison with Related Compounds
Understanding H-Allo-thr(tbu)-OH in relation to similar compounds helps elucidate its unique properties and applications.
Comparison with H-Thr(tbu)-OH
H-Thr(tbu)-OH (CAS: 4378-13-6) differs from H-Allo-thr(tbu)-OH primarily in stereochemistry:
Feature | H-Allo-thr(tbu)-OH | H-Thr(tbu)-OH |
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Stereochemistry | (2S,3S) | (2S,3R) |
CAS Number | 201353-89-1 | 4378-13-6 |
Molecular Formula | C8H17NO3 | C8H17NO3 |
Molecular Weight | 175.23 g/mol | 175.23 g/mol |
Melting Point | Not reported specifically | 244-247°C |
Optical Activity | Not reported specifically | [α]20/D 43±2°, c = 1% in H2O |
The primary difference lies in the stereochemistry at the C3 position, resulting in distinct three-dimensional structures that affect their behavior in biological systems and chemical reactions .
Protected Derivatives
Several protected derivatives of H-Allo-thr(tbu)-OH are commonly used in peptide synthesis:
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Fmoc-allo-Thr(tBu)-OH (CAS: 201481-37-0): Features an Fmoc protecting group on the amino function
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Boc-allo-Thr(tBu)-OH: Contains a Boc protecting group on the amino function
These protected derivatives are essential for specific peptide synthesis strategies, where orthogonal protection schemes are required .
Biological Activity and Research Findings
Research on H-Allo-thr(tbu)-OH has revealed several notable biological activities and applications.
Enzyme Inhibition Studies
H-Allo-thr(tbu)-OH has been explored for its potential as a scaffold in the design of enzyme inhibitors. The unique stereochemistry and hydrophobic properties of the compound can enhance binding affinity to target enzymes, making it valuable in drug discovery efforts .
Peptide Folding and Stability
Studies have demonstrated that incorporation of H-Allo-thr(tbu)-OH into peptides can significantly influence their folding patterns and stability:
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The "allo" configuration induces different torsion angles compared to standard threonine
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The tert-butyl group enhances hydrophobic interactions
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These properties can be exploited to design peptides with specific secondary structures
These findings highlight the importance of H-Allo-thr(tbu)-OH in peptide engineering and design .
Medicinal Chemistry Applications
Recent research has explored the use of H-Allo-thr(tbu)-OH in various medicinal chemistry applications:
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Development of peptide-based therapeutics with enhanced stability
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Design of peptidomimetics targeting specific biological pathways
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Creation of peptide libraries for drug discovery screening
The unique structural features of H-Allo-thr(tbu)-OH make it particularly valuable in these applications, offering opportunities for developing novel therapeutic agents .
Analytical Methods and Characterization
Proper characterization of H-Allo-thr(tbu)-OH is essential for ensuring its identity, purity, and stereochemical integrity.
Spectroscopic Identification
Various spectroscopic techniques are employed for characterizing H-Allo-thr(tbu)-OH:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information, particularly regarding stereochemistry
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies key functional groups
These methods, when combined, offer comprehensive structural confirmation of the compound .
Chromatographic Analysis
Chromatographic techniques are essential for purity assessment:
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High-Performance Liquid Chromatography (HPLC): Evaluates purity and can distinguish between stereoisomers
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Thin-Layer Chromatography (TLC): Provides rapid assessment of purity and synthesis progress
Quality control protocols typically specify minimum purity standards for research and pharmaceutical applications .
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